3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
CAS No.: 844835-75-2
Cat. No.: VC4930889
Molecular Formula: C24H28N2O5
Molecular Weight: 424.497
* For research use only. Not for human or veterinary use.
![3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one - 844835-75-2](/images/structure/VC4930889.png)
Specification
CAS No. | 844835-75-2 |
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Molecular Formula | C24H28N2O5 |
Molecular Weight | 424.497 |
IUPAC Name | 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |
Standard InChI | InChI=1S/C24H28N2O5/c1-4-29-20-7-5-6-8-21(20)31-23-16(2)30-24-17(22(23)28)9-10-19(27)18(24)15-26-13-11-25(3)12-14-26/h5-10,27H,4,11-15H2,1-3H3 |
Standard InChI Key | HPIBSZFABLCXJB-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C |
Introduction
1. Overview of Chromen-4-one Derivatives
Chromen-4-one derivatives are heterocyclic compounds characterized by a fused benzopyranone structure. These molecules are of significant interest in medicinal chemistry due to their diverse biological activities. The compound includes additional functional groups such as a hydroxy group, an ethoxyphenoxy moiety, and a methylpiperazine substituent, which may enhance its pharmacological potential.
2. Structural Features and Implications
The structure of "3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one" suggests several key features:
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Core Chromen-4-one Scaffold:
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Hydroxy Group at Position 7:
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Hydroxyl groups often enhance antioxidant properties by scavenging free radicals.
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Ethoxyphenoxy Substituent:
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This group may contribute to improved lipophilicity and membrane permeability, potentially enhancing bioavailability.
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Methylpiperazine Moiety:
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Piperazine derivatives are commonly used in drug design for improving solubility and receptor binding affinity.
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3. Potential Applications
Based on structural analogs, the compound may exhibit the following pharmacological activities:
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Anticancer Activity:
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Antioxidant Properties:
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The hydroxy group can neutralize reactive oxygen species (ROS), protecting cells from oxidative damage.
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Antimicrobial Effects:
4. Synthesis Pathway
While specific synthetic details for this compound are unavailable, general methods for chromen derivatives involve:
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Base-Catalyzed Cyclization:
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Starting from salicylaldehyde derivatives and β-ketoesters.
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Functionalization:
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Introduction of substituents like piperazine or phenoxy groups via nucleophilic substitution or click chemistry.
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6. Research Gaps and Future Directions
Further studies are needed to evaluate:
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Pharmacokinetics:
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Absorption, distribution, metabolism, and excretion (ADME) profiles.
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Toxicity:
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Assessment of potential side effects in preclinical models.
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Mechanistic Studies:
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Elucidation of molecular targets through in vitro and in silico analyses.
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If more detailed information about this specific compound is required, experimental data or proprietary databases may need to be consulted for precise findings not available in public literature sources.
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